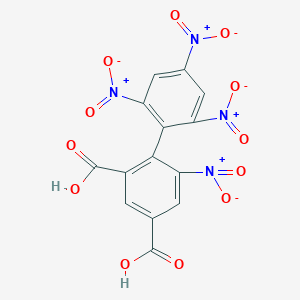

(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine

Übersicht

Beschreibung

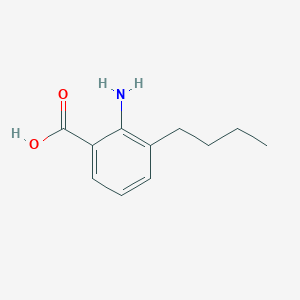

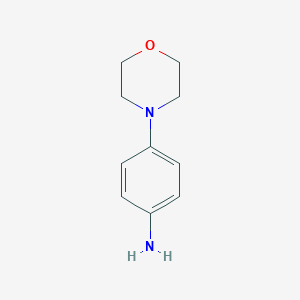

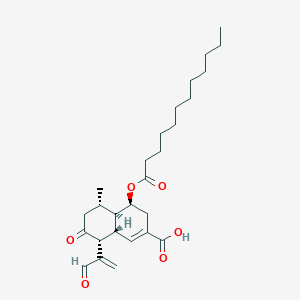

(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine, also known as 7-nitro-4-benzofurazan (7-NBF) is an organic compound that has been used as a synthetic reagent in a variety of scientific research applications. 7-NBF is a nitro-substituted benzofurazan, which is a heterocyclic aromatic compound containing both nitrogen and sulfur atoms. 7-NBF is used in many different areas of research, including organic synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Behavioral Properties

One study on a centrally acting non-opioid analgesic, flupirtine, shows its neuroprotective potential along with anticonvulsant and myorelaxant effects. Flupirtine's interaction with N-methyl-D-aspartate (NMDA) receptors suggests a functional NMDA antagonism, which might be relevant for compounds interacting with neurotransmitter systems in the brain. This could be an area of interest for research involving similar nitrogen-containing heterocycles, such as "(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine" (Schuster et al., 1998).

Environmental Agents and Neurodegeneration

Research on environmental agents, including various drugs and chemicals that potentially lead to neurodegeneration during brain development, might also relate to the broader category of nitro-substituted compounds. Studies exploring the impact of such agents on neurotransmitter action and neuronal apoptosis could provide a framework for understanding the biological effects of similarly structured compounds (Olney et al., 2000).

Anesthetic Agents in Neonates and Children

Exploration into the neurotoxic effects of commonly used anesthetic drugs on the developing brain in animal models raises concerns about pediatric use. Research findings suggest that both NMDA-receptor antagonists and drugs that potentiate γ-aminobutyric acid (GABA) signal transduction could potentially be neurotoxic. This area of study may be relevant for assessing the safety and biological effects of nitro-substituted pyrrolidines in young populations (Mellon et al., 2007).

Eigenschaften

IUPAC Name |

(3R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDDQXROWUJAJX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576807 | |

| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine | |

CAS RN |

143112-51-0 | |

| Record name | (+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143112-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine a suitable reagent for enantiomeric separation in HPLC and CE?

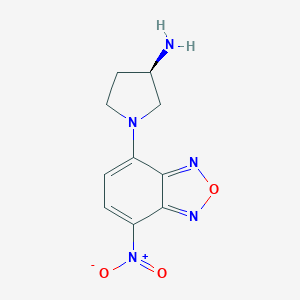

A1: (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine, often abbreviated as (R)-NBD-APy, exhibits several characteristics that make it valuable for enantiomeric separation:

- Chiral Derivatization: As a chiral molecule, it can react with enantiomers of a target compound to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for separation using achiral chromatography techniques like HPLC [, ].

- Fluorescence: The benzofurazan moiety in NBD-APy imparts fluorescence to the derivatives. This enables highly sensitive detection, even at picomole levels, using fluorescence detectors in HPLC or CE [, ].

- Versatile Reactivity: NBD-APy reacts with carboxylic acid groups, making it suitable for derivatizing a range of compounds, including 2-arylpropionic acids and tetrahydroisoquinoline-3-carboxylic acid, as demonstrated in the research [, ].

Q2: How does the molecular geometry of (R)-NBD-APy derivatives influence their separation in capillary electrophoresis (CE)?

A2: The research highlights the impact of molecular geometry on the separation of (R)-NBD-APy derivatives in CE, particularly when using β-cyclodextrin (β-CD) as a chiral selector [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)